molecular formula C12H12N2 B13083079 3-Methyl-5-(pyridin-4-yl)aniline

3-Methyl-5-(pyridin-4-yl)aniline

Cat. No.: B13083079
M. Wt: 184.24 g/mol
InChI Key: QLOXDLSINWSONF-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyridin-4-yl)aniline: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted at the 4-position with an aniline group, which is further substituted with a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyridin-4-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-methyl-5-bromoaniline is coupled with 4-pyridylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method could be the direct amination of 3-methyl-5-bromopyridine with aniline in the presence of a suitable catalyst. This method can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyridin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

3-Methyl-5-(pyridin-4-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyridin-4-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor function. The compound’s structure allows it to fit into active sites or binding pockets of target molecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(pyridin-3-yl)aniline
  • 3-Methyl-5-(pyridin-2-yl)aniline
  • 4-Methyl-5-(pyridin-4-yl)aniline

Uniqueness

3-Methyl-5-(pyridin-4-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl and pyridine groups can affect the compound’s electronic properties and its ability to interact with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

3-methyl-5-pyridin-4-ylaniline

InChI

InChI=1S/C12H12N2/c1-9-6-11(8-12(13)7-9)10-2-4-14-5-3-10/h2-8H,13H2,1H3

InChI Key

QLOXDLSINWSONF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CC=NC=C2

Origin of Product

United States

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